2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group and an oxazolyl group connected via an acetamide linkage, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 2-methoxyphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(2-methoxyphenoxy)acetic acid.
Oxazole Ring Formation: The next step involves the synthesis of the oxazole ring. This can be achieved by reacting an appropriate nitrile with an α-halo ketone under basic conditions to form the oxazole ring.
Coupling Reaction: Finally, the 2-(2-methoxyphenoxy)acetic acid is coupled with the oxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(1,2-dihydrooxazol-4-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetamide linkage provides stability to the molecule, allowing it to maintain its structure under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenoxy)-N-(1,2-dihydrooxazol-4-yl)acetamide: Similar structure but with a dihydrooxazole ring.
Uniqueness
2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is unique due to its combination of a methoxyphenoxy group and an oxazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-4-2-3-5-11(10)17-8-12(15)14-9-6-13-18-7-9/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBFAIFZTAWPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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